3-Fluoro-3'-methylbenzhydrol
Overview
Description
3-Fluoro-3’-methylbenzhydrol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.25 g/mol . It is a derivative of benzhydrol, where one of the phenyl rings is substituted with a fluorine atom at the 3-position and a methyl group at the 3’-position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methylbenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods:
While specific industrial production methods for 3-Fluoro-3’-methylbenzhydrol are not well-documented, the general approach would involve large-scale reduction of the corresponding ketone using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-3’-methylbenzhydrol can undergo oxidation to form 3-Fluoro-3’-methylbenzophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: As mentioned, the compound is typically synthesized via the reduction of 3-Fluoro-3’-methylbenzophenone.
Substitution: The fluorine atom in 3-Fluoro-3’-methylbenzhydrol can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 3-Fluoro-3’-methylbenzophenone
Reduction: 3-Fluoro-3’-methylbenzhydrol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-3’-methylbenzhydrol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-methylbenzhydrol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
3-Fluorobenzhydrol: Similar structure but lacks the methyl group at the 3’-position.
3-Methylbenzhydrol: Similar structure but lacks the fluorine atom at the 3-position.
Benzhydrol: The parent compound without any substituents.
Uniqueness:
3-Fluoro-3’-methylbenzhydrol is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric properties and binding interactions.
Biological Activity
3-Fluoro-3'-methylbenzhydrol, with the chemical formula C15H15F and a molecular weight of 216.25 g/mol, is a fluorinated benzhydrol derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound serves as an important intermediate in the synthesis of various organic molecules and is studied for its potential biological activities, particularly in drug development.
The biological activity of this compound is largely attributed to its structural features, particularly the presence of the fluorine atom and the methyl group. These substituents can enhance the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets, such as enzymes and receptors. The interactions may occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial in determining the compound's pharmacological properties.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting certain bacterial strains.
- Enzyme Inhibition : Interaction studies have shown that it might inhibit enzymes involved in bacterial metabolism, indicating its potential as an antibacterial agent.
- Drug Development Potential : Due to its unique structure, it is being explored as a scaffold for developing new therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
3-Fluorobenzhydrol | Lacks methyl group at the 3'-position | Moderate antimicrobial activity |
3-Methylbenzhydrol | Lacks fluorine atom at the 3-position | Limited antimicrobial properties |
Benzhydrol | Parent compound without substituents | Baseline activity for comparison |
4-Chloro-3-fluoro-3'-methylbenzhydrol | Contains chlorine and fluorine substituents | Exhibits antimicrobial and antifungal properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.05 |
Escherichia coli | 0.10 |
Pseudomonas aeruginosa | 0.15 |
This study highlights the compound's potential as a lead candidate for further development into antibacterial therapies.
Case Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition profile of this compound. The results indicated that it effectively inhibited key enzymes involved in bacterial cell wall synthesis, which is critical for developing new antibiotics.
Future Directions
The biological activity of this compound presents promising avenues for future research:
- In Vivo Studies : Further exploration of its pharmacokinetic and pharmacodynamic profiles in animal models.
- Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which it exerts its biological effects.
- Synthesis of Derivatives : Development of novel derivatives to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
(3-fluorophenyl)-(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTXAGJWSDTISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374603 | |
Record name | 3-Fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-31-4 | |
Record name | 3-Fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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